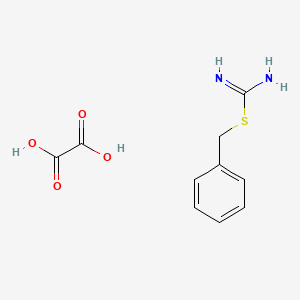
Oxalic acid--benzyl carbamimidothioate (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid–benzyl carbamimidothioate (1/1) is a chemical compound that combines oxalic acid and benzyl carbamimidothioate in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–benzyl carbamimidothioate typically involves the reaction of oxalic acid with benzyl carbamimidothioate under controlled conditions. The reaction can be mediated through various methods, including thermal, photochemical, electrochemical, or photoelectrochemical means . These methods facilitate the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals that can further react to form the desired compound .
Industrial Production Methods
Industrial production of oxalic acid–benzyl carbamimidothioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hypervalent iodine reagents and organic dyes as oxidants to mediate the reaction efficiently at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid–benzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetoxybenziodoxolone (BI-OAc) as an oxidant and various organic dyes . The reactions are typically carried out under mild conditions, such as room temperature, to ensure efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include urethanes, ureas, and thioureas . These products are of significant interest due to their applications in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Oxalic acid–benzyl carbamimidothioate has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of oxalic acid–benzyl carbamimidothioate involves the generation of carbamoyl radicals through oxidative decarboxylation . These radicals can then engage in diverse radical reactions, adding to unsaturated systems to form a broad range of important amides . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbamoyl radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxalic acid–benzyl carbamimidothioate include other oxamic acids and their derivatives, such as:
Oxalic acid monoamides: These compounds are potent precursors for the generation of carbamoyl radicals.
Urethanes: Formed through the oxidative decarboxylation of oxamic acids.
Ureas and thioureas: Also formed through similar oxidative processes.
Uniqueness
Oxalic acid–benzyl carbamimidothioate is unique due to its specific combination of oxalic acid and benzyl carbamimidothioate, which imparts distinct chemical properties and reactivity. Its ability to generate carbamoyl radicals under mild conditions makes it a valuable compound for various synthetic applications .
Eigenschaften
CAS-Nummer |
60834-53-9 |
|---|---|
Molekularformel |
C10H12N2O4S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
benzyl carbamimidothioate;oxalic acid |
InChI |
InChI=1S/C8H10N2S.C2H2O4/c9-8(10)11-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6H2,(H3,9,10);(H,3,4)(H,5,6) |
InChI-Schlüssel |
NMHLLCPVBQRXPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=N)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


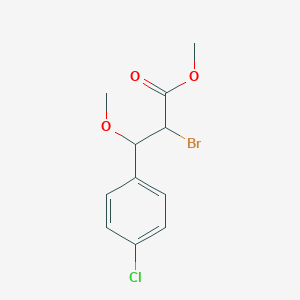
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![5-Chloro-6-methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14594497.png)

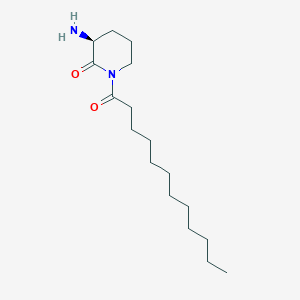
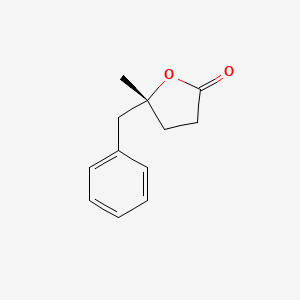
![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)
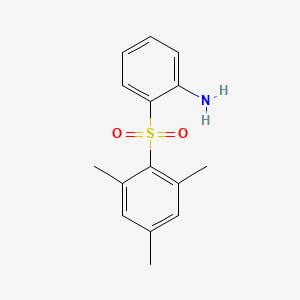
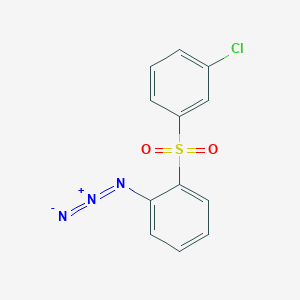
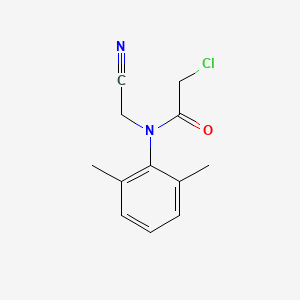
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
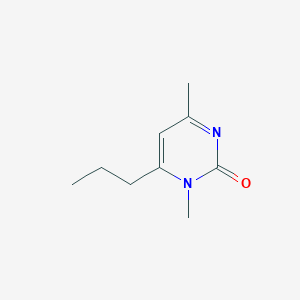
![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)
